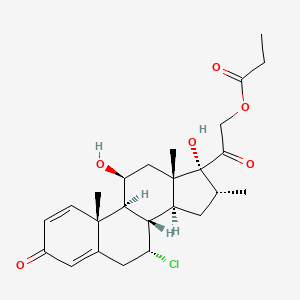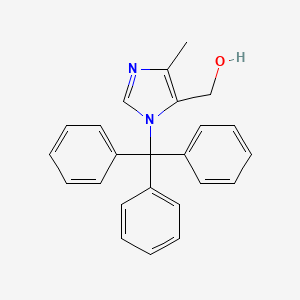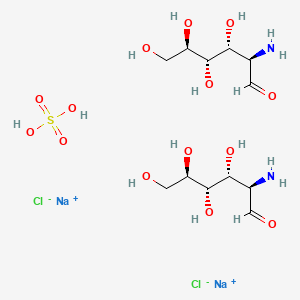
1,4-Di-bromo-2,5-diphenylbenzene
説明
1,4-Di-bromo-2,5-diphenylbenzene, also known as DBDPB, is a chemical compound that belongs to the family of organic compounds known as diphenylbenzenes. DBDPB is a colorless solid that is commonly used in scientific research due to its unique chemical properties.
作用機序
The mechanism of action of 1,4-Di-bromo-2,5-diphenylbenzene is not well understood, but it is believed to act as a radical scavenger and antioxidant. This compound has been shown to inhibit lipid peroxidation, which is the process by which free radicals damage cell membranes. This suggests that this compound may have potential therapeutic applications in the treatment of oxidative stress-related diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells in vitro, suggesting that it may have potential anticancer properties. This compound has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. This suggests that this compound may have potential anti-inflammatory properties.
実験室実験の利点と制限
One of the main advantages of 1,4-Di-bromo-2,5-diphenylbenzene is its unique chemical properties, which make it a useful starting material for the synthesis of other organic compounds. This compound is also relatively easy to synthesize using a variety of reagents and solvents. However, one limitation of this compound is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are a number of future directions for research on 1,4-Di-bromo-2,5-diphenylbenzene. One area of interest is the potential therapeutic applications of this compound in the treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential anticancer properties of this compound, which could be further explored in in vivo studies. Additionally, there is potential for the development of new synthetic methods for this compound that could improve its efficiency and reduce its environmental impact.
科学的研究の応用
1,4-Di-bromo-2,5-diphenylbenzene has a wide range of scientific research applications, particularly in the field of organic chemistry. It is commonly used as a starting material for the synthesis of other organic compounds due to its unique chemical properties. This compound can also be used as a reagent in various chemical reactions, such as the Suzuki coupling reaction, which is used to form carbon-carbon bonds.
特性
IUPAC Name |
1,4-dibromo-2,5-diphenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br2/c19-17-12-16(14-9-5-2-6-10-14)18(20)11-15(17)13-7-3-1-4-8-13/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAITJPOGULPLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2Br)C3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




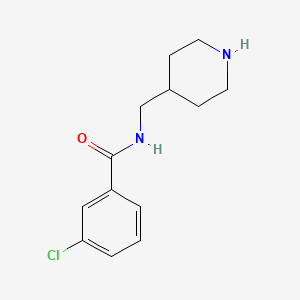
![8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3320941.png)
![Benzyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B3320945.png)
![1-methylhexahydro-1H-pyrrolo[3,4-c]isoxazole](/img/structure/B3320957.png)
![hexahydro-1H-pyrrolo[3,4-c]isoxazole](/img/structure/B3320959.png)
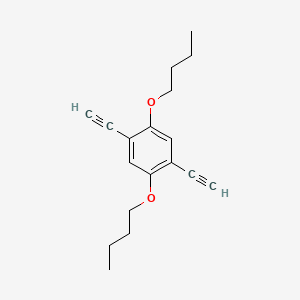
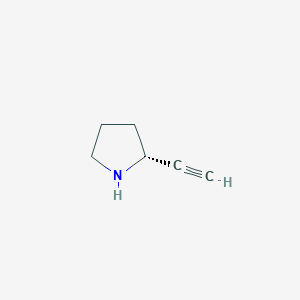

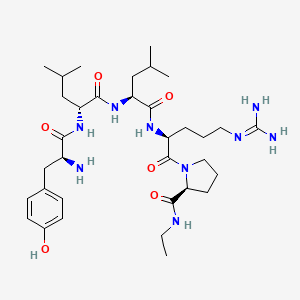
![Tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B3320996.png)
